molecular formula C7H5BrClNO B14858617 4-Bromo-6-(chloromethyl)pyridine-2-carbaldehyde

4-Bromo-6-(chloromethyl)pyridine-2-carbaldehyde

Cat. No.: B14858617
M. Wt: 234.48 g/mol
InChI Key: MKILHUGOUUEIAP-UHFFFAOYSA-N
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Description

4-Bromo-6-(chloromethyl)pyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 4th position, a chloromethyl group at the 6th position, and a formyl group at the 2nd position on the pyridine ring. It is a white crystalline powder that is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(chloromethyl)pyridine-2-carbaldehyde can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above. These methods are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(chloromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 4-Bromo-6-(chloromethyl)pyridine-2-carboxylic acid.

    Reduction: 4-Bromo-6-(chloromethyl)pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(chloromethyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-(chloromethyl)pyridine-2-carbaldehyde is unique due to the presence of both a bromine atom and a chloromethyl group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its unique structure makes it a valuable building block in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

4-bromo-6-(chloromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H5BrClNO/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H,3H2

InChI Key

MKILHUGOUUEIAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)C=O)Br

Origin of Product

United States

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